Cas no 2092357-20-3 (4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine)
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanamine, 4-methyl-4-(1-pyrrolidinyl)-
- 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine
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- Inchi: 1S/C11H22N2/c1-11(13-8-2-3-9-13)6-4-10(12)5-7-11/h10H,2-9,12H2,1H3
- InChI Key: QHPWSMZLALRPIR-UHFFFAOYSA-N
- SMILES: C1(N)CCC(C)(N2CCCC2)CC1
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM437987-1g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95%+ | 1g |
$1262 | 2023-03-24 | |
| Enamine | EN300-367059-0.05g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
| Enamine | EN300-367059-0.1g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 0.1g |
$366.0 | 2023-03-02 | |
| Enamine | EN300-367059-0.25g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 0.25g |
$524.0 | 2023-03-02 | |
| Enamine | EN300-367059-0.5g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 0.5g |
$824.0 | 2023-03-02 | |
| Enamine | EN300-367059-1.0g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-367059-2.5g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 2.5g |
$2071.0 | 2023-03-02 | |
| Enamine | EN300-367059-5.0g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 5.0g |
$3065.0 | 2023-03-02 | |
| Enamine | EN300-367059-10.0g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 10.0g |
$4545.0 | 2023-03-02 | |
| A2B Chem LLC | AW31149-2.5g |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine |
2092357-20-3 | 95% | 2.5g |
$2215.00 | 2024-04-20 |
4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine
Comprehensive Overview of 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (CAS No. 2092357-20-3)
The compound 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (CAS No. 2092357-20-3) is a structurally unique amine derivative that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a cyclohexane ring with a pyrrolidine substituent, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and metabolic pathways.
One of the key reasons for the growing interest in 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is its potential role in addressing neurodegenerative diseases, a hot topic in modern medicine. With the rise of conditions like Alzheimer's and Parkinson's, scientists are investigating novel compounds that can interact with neurotransmitter systems. The pyrrolidine moiety in this molecule is particularly noteworthy, as it is a common feature in many psychoactive pharmaceuticals and cognitive enhancers.
From a synthetic chemistry perspective, CAS No. 2092357-20-3 offers intriguing possibilities. Its cyclohexane backbone provides steric stability, while the amine group allows for further functionalization. This dual characteristic makes it a valuable building block for medicinal chemistry projects. Recent publications have highlighted its use in creating selective receptor modulators, which are crucial for developing targeted therapies with fewer side effects.
The compound's physicochemical properties are also worth noting. With a molecular weight of 182.3 g/mol and a lipophilic nature, 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine demonstrates favorable blood-brain barrier permeability—a critical factor for CNS-active compounds. This attribute aligns with current trends in drug design, where researchers prioritize molecules with optimal ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
In the realm of organic synthesis, this amine derivative serves as a precursor for more complex architectures. Its sterically hindered amine group can participate in various catalytic transformations, including reductive amination and cross-coupling reactions. These features make it particularly relevant in the development of asymmetric catalysts, which are essential for producing enantiomerically pure compounds in the pharmaceutical industry.
Another area of exploration is the compound's potential in epigenetic research. The pyrrolidine ring system is known to interact with certain histone deacetylases (HDACs), enzymes that play a pivotal role in gene expression regulation. As epigenetic therapies gain traction for treating cancers and other diseases, 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine could emerge as a valuable scaffold for designing new epigenetic modulators.
From a commercial standpoint, the demand for specialized chemical intermediates like CAS No. 2092357-20-3 is rising. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing such compounds to accelerate their drug discovery pipelines. The compound's unique structure fills a niche in the market, particularly for projects requiring constrained aliphatic amines with specific stereochemical properties.
Quality control and characterization of 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine are facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm its purity and structural integrity—critical parameters for research applications. These analytical methods align with current Good Manufacturing Practice (GMP) standards, ensuring reproducibility in scientific studies.
Looking ahead, the scientific community anticipates broader applications for this compound. Its compatibility with green chemistry principles—such as potential use in solvent-free reactions—positions it favorably in sustainable chemical development. Moreover, its structural features may inspire innovations in bioconjugation chemistry, particularly for creating targeted drug delivery systems.
In conclusion, 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (CAS No. 2092357-20-3) represents a compelling case study in modern chemical research. Its multifaceted applications—from neurological drug development to catalytic chemistry—demonstrate the enduring importance of well-designed amine derivatives. As research continues to uncover its full potential, this compound will likely remain at the forefront of innovative therapeutic and material science advancements.
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